1H-Pyrazole, 1-ethenyl-4-nitro-
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Overview
Description
1H-Pyrazole, 1-ethenyl-4-nitro- is a heterocyclic organic compound with the molecular formula C5H4N4O2.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazole, 1-ethenyl-4-nitro- can be synthesized through various methods. One common approach involves the reaction of 4-nitro-1H-pyrazole with acetylene under specific conditions. Another method includes the cyclization of appropriate precursors in the presence of catalysts such as palladium or copper .
Industrial Production Methods: Industrial production of 1-ethenyl-4-nitro-1H-pyrazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole, 1-ethenyl-4-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The vinyl group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1H-Pyrazole, 1-ethenyl-4-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 1-ethenyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The nitro group plays a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
- 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid
- 3(5)-Substituted pyrazoles
- 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester
Comparison: 1H-Pyrazole, 1-ethenyl-4-nitro- is unique due to its vinyl group, which imparts distinct reactivity compared to other pyrazole derivatives. This uniqueness makes it valuable for specific applications where the vinyl group can undergo further chemical modifications .
Properties
IUPAC Name |
1-ethenyl-4-nitropyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c1-2-7-4-5(3-6-7)8(9)10/h2-4H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGBJLCPFMBNDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C=C(C=N1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90632470 |
Source
|
Record name | 1-Ethenyl-4-nitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90632470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117451-93-1 |
Source
|
Record name | 1-Ethenyl-4-nitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90632470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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